molecular formula C22H20N2O2 B11671104 2-benzamido-N-(3,4-dimethylphenyl)benzamide

2-benzamido-N-(3,4-dimethylphenyl)benzamide

Cat. No.: B11671104
M. Wt: 344.4 g/mol
InChI Key: BMCGYWKUVYWEDC-UHFFFAOYSA-N
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Description

2-benzamido-N-(3,4-dimethylphenyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound, in particular, is characterized by its unique structure, which includes two benzamide groups attached to a central phenyl ring substituted with two methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzamido-N-(3,4-dimethylphenyl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines in the presence of a catalyst. For instance, the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation has been reported as an efficient and green method for the synthesis of benzamide derivatives . This method offers advantages such as low reaction times, high yields, and eco-friendly conditions.

Industrial Production Methods

In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. These reactions are typically carried out in the presence of catalysts to enhance the reaction rate and yield. The use of solid acid catalysts, such as diatomite earth@IL/ZrCl4, has been shown to be effective in producing high-purity benzamide derivatives .

Chemical Reactions Analysis

Types of Reactions

2-benzamido-N-(3,4-dimethylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The benzamide groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzamide derivatives.

Scientific Research Applications

2-benzamido-N-(3,4-dimethylphenyl)benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Benzamide derivatives are known for their pharmacological activities, and this compound is investigated for its potential therapeutic applications.

    Industry: It is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-benzamido-N-(3,4-dimethylphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, benzamide derivatives are known to inhibit certain enzymes, which can result in antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-benzamido-N-(3,4-dimethylphenyl)benzamide is unique due to its dual benzamide groups and the presence of methyl substituents on the phenyl ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H20N2O2

Molecular Weight

344.4 g/mol

IUPAC Name

2-benzamido-N-(3,4-dimethylphenyl)benzamide

InChI

InChI=1S/C22H20N2O2/c1-15-12-13-18(14-16(15)2)23-22(26)19-10-6-7-11-20(19)24-21(25)17-8-4-3-5-9-17/h3-14H,1-2H3,(H,23,26)(H,24,25)

InChI Key

BMCGYWKUVYWEDC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3)C

Origin of Product

United States

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